molecular formula C12H12N2O5S B14462660 Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate CAS No. 66387-53-9

Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate

Cat. No.: B14462660
CAS No.: 66387-53-9
M. Wt: 296.30 g/mol
InChI Key: CEKPTDTYMUAFGU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazolidine ring, a nitrophenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with 4-nitroaniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction reactions.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The sulfanylidene moiety may interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group allows for redox chemistry, while the sulfanylidene moiety provides opportunities for interactions with thiol-containing biomolecules .

Properties

CAS No.

66387-53-9

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C12H12N2O5S/c1-2-18-11(15)9-10(19-12(20)13-9)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3,(H,13,20)

InChI Key

CEKPTDTYMUAFGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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